
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, also known as EMD534085, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates a wide range of cellular processes such as cell cycle, apoptosis, and gene expression. CK2 has been implicated in various human diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, CK2 inhibitors such as EMD534085 have attracted considerable attention as potential therapeutic agents.
作用機序
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a selective inhibitor of CK2, which binds to the ATP-binding site of the kinase and prevents its activity. CK2 has been shown to regulate various signaling pathways involved in cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways (6). Therefore, CK2 inhibitors such as 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can modulate these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity (7). 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been reported to reduce the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs) (8). In addition, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated macrophages (9). 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (5).
実験室実験の利点と制限
One of the advantages of using 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in lab experiments is its high selectivity for CK2, which reduces the potential for off-target effects. 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue penetration (10). One of the limitations of using 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in lab experiments is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations for effective inhibition. In addition, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been reported to have moderate cytotoxicity in some cell lines, which may limit its use in certain assays (11).
将来の方向性
1. Combination therapy: 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been shown to enhance the efficacy of other anticancer agents such as doxorubicin and cisplatin (12). Therefore, future studies could investigate the potential of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in combination with other chemotherapeutic agents.
2. Target validation: Although CK2 has been implicated in various human diseases, its precise role in disease pathogenesis is not fully understood. Future studies could investigate the specific downstream targets of CK2 and their contribution to disease progression.
3. Drug development: 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a promising lead compound for the development of more potent and selective CK2 inhibitors. Future studies could focus on optimizing the structure-activity relationship of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea and developing more potent analogs.
In conclusion, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a small molecule inhibitor of CK2 with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea inhibits CK2 activity by binding to its ATP-binding site and modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. Future studies could investigate the potential of 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea in combination therapy, target validation, and drug development.
合成法
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can be synthesized by a multi-step process involving the reaction of 2-chloroaniline with 6-ethoxy-2-methylpyrimidin-4-amine, followed by the coupling of the resulting intermediate with 4-aminobenzophenone and subsequent urea formation (1).
科学的研究の応用
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic applications. Several studies have demonstrated that 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can inhibit the growth and survival of cancer cells, including breast cancer, prostate cancer, and leukemia (2, 3). 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (4). In addition, 1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (5).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-3-28-19-12-18(22-13(2)23-19)24-14-8-10-15(11-9-14)25-20(27)26-17-7-5-4-6-16(17)21/h4-12H,3H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUDKIUDOQNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

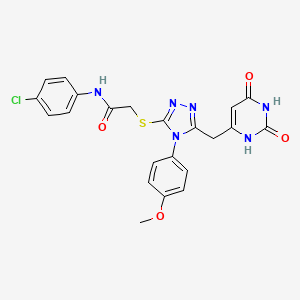
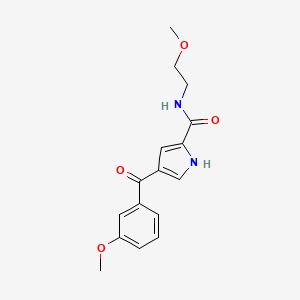

![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]dec-8-ene;hydrochloride](/img/structure/B2785011.png)
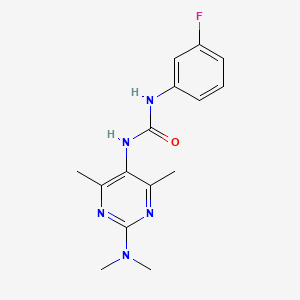

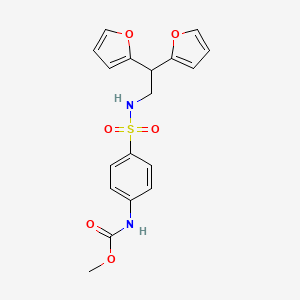

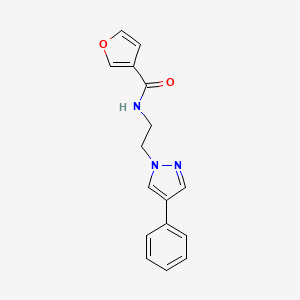
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![3-Methyl-3,9-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B2785021.png)
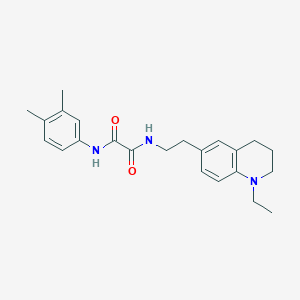
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)